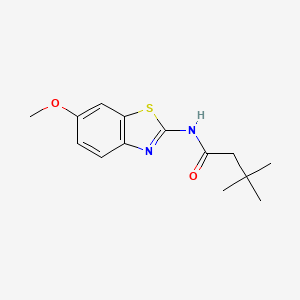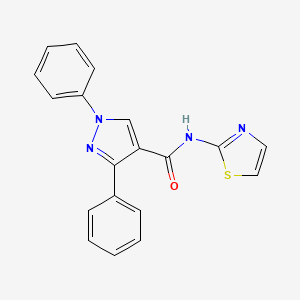
1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide, also known as DPTC, is a chemical compound that has gained attention in scientific research due to its potential biological activities. DPTC is a heterocyclic compound that contains a thiazole and pyrazole ring, which are known to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide also inhibits the activation of NF-κB, a transcription factor involved in the regulation of inflammation and immune response. Moreover, 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of α-amylase, an enzyme involved in the digestion of carbohydrates.
Biochemical and Physiological Effects:
1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has exhibited various biochemical and physiological effects in vitro and in vivo studies. In vitro studies have shown that 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide induces apoptosis, cell cycle arrest, and DNA damage in cancer cells. 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has also been shown to reduce the production of reactive oxygen species and lipid peroxidation in cells. In vivo studies have shown that 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide reduces tumor growth and increases the survival rate of cancer-bearing mice. 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has also been shown to reduce inflammation and oxidative stress in diabetic rats.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide also has some limitations, including its low water solubility, which may affect its bioavailability and pharmacokinetics. Moreover, 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide, including its optimization as a potential anticancer, antimicrobial, anti-inflammatory, and antidiabetic agent. Moreover, the development of 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide analogs with improved potency and selectivity may lead to the discovery of novel therapeutic agents. Furthermore, the elucidation of the precise mechanism of action of 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide may provide insights into the development of new drugs targeting cancer, inflammation, and diabetes.
Synthesemethoden
The synthesis of 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide involves the reaction of 2-aminothiazole, 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, and carbonyldiimidazole in the presence of N,N-dimethylformamide. The reaction yields 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide as a white crystalline solid with a melting point of 243-245°C.
Wissenschaftliche Forschungsanwendungen
1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been studied for its potential biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. In vitro studies have shown that 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has also exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Moreover, 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has demonstrated antidiabetic activity by reducing blood glucose levels in diabetic rats.
Eigenschaften
IUPAC Name |
1,3-diphenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-18(21-19-20-11-12-25-19)16-13-23(15-9-5-2-6-10-15)22-17(16)14-7-3-1-4-8-14/h1-13H,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTHTRWTEGKEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=NC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-diphenyl-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-mercapto-3-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5786018.png)
![N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5786022.png)
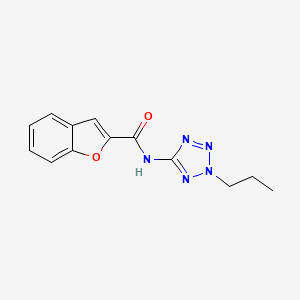
![1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthol](/img/structure/B5786039.png)
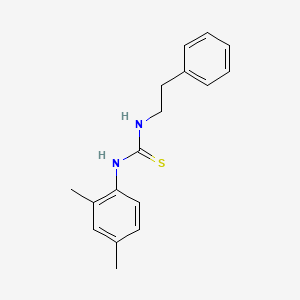
![N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5786061.png)
![[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5786062.png)
![N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5786068.png)
![4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde](/img/structure/B5786072.png)
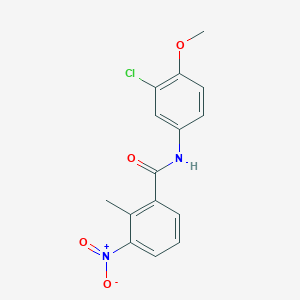
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5786087.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5786092.png)

